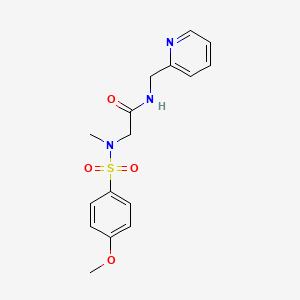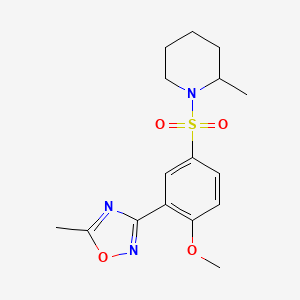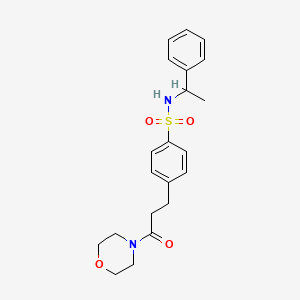
N-(5-(N-(2,5-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(N-(2,5-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide is a chemical compound with potential applications in scientific research. It is a sulfonamide-based inhibitor that has been shown to have activity against several enzymes, including carbonic anhydrase and metalloproteases.
Mechanism of Action
The mechanism of action of N-(5-(N-(2,5-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide involves inhibition of the target enzymes. The compound binds to the active site of the enzyme, preventing it from carrying out its normal function. This leads to a decrease in enzyme activity and can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the target enzyme and the specific cellular processes involved. Inhibition of carbonic anhydrase can lead to changes in acid-base balance, while inhibition of metalloproteases can affect cancer progression and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-(N-(2,5-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide in lab experiments is its specificity for target enzymes. This allows researchers to study the effects of inhibiting these enzymes without affecting other cellular processes. However, the compound may have off-target effects or interact with other compounds in the experimental system, which can complicate data interpretation.
Future Directions
There are several future directions for research involving N-(5-(N-(2,5-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide. One area of interest is the development of drugs targeting carbonic anhydrase and metalloproteases for the treatment of various diseases. Another area of interest is the use of the compound as a tool for studying the functions of these enzymes in cellular processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound and its potential limitations in lab experiments.
Synthesis Methods
The synthesis of N-(5-(N-(2,5-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide involves several steps. The first step is the reaction of 2-ethoxyaniline with 4-nitrobenzenesulfonyl chloride to form 5-nitro-2-ethoxyaniline. This is followed by reduction of the nitro group to an amino group using a reducing agent such as sodium dithionite. The resulting compound is then reacted with 2,5-dimethylphenyl isocyanate to form N-(2,5-dimethylphenyl)-5-nitro-2-ethoxyaniline. Finally, this compound is reacted with benzoyl chloride to form this compound.
Scientific Research Applications
N-(5-(N-(2,5-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide has potential applications in several areas of scientific research. It has been shown to have activity against carbonic anhydrase, an enzyme that is involved in regulating acid-base balance in the body. This makes it a potential target for the development of drugs to treat conditions such as glaucoma, epilepsy, and osteoporosis. The compound has also been shown to have activity against metalloproteases, enzymes that play a role in cancer progression and inflammation. This makes it a potential target for the development of anticancer and anti-inflammatory drugs.
properties
IUPAC Name |
N-[5-[(2,5-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-4-29-22-13-12-19(15-21(22)24-23(26)18-8-6-5-7-9-18)30(27,28)25-20-14-16(2)10-11-17(20)3/h5-15,25H,4H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDMMBSMNGNVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)C)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B7703465.png)

![4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide](/img/structure/B7703485.png)